[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride is a chemical compound characterized by its complex structure, which includes a pyridine ring and an azepane moiety. This compound is classified as an organic compound due to the presence of carbon atoms covalently bonded to other elements, primarily nitrogen and hydrogen. It falls under the category of heterocyclic compounds, which are organic compounds containing rings that include at least one atom that is not carbon.
The classification of this compound can be understood through various lenses:
The synthesis of [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride typically involves several steps:
The molecular structure of [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride can be represented using structural formulas, showing the connectivity between atoms:
This compound can be depicted in various structural representations including Lewis structures and three-dimensional models to illustrate spatial arrangements .
The chemical reactivity of [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride includes:
These reactions are significant for its potential applications in pharmaceutical chemistry and organic synthesis .
The mechanism of action for [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride primarily relates to its interaction with biological targets:
Quantitative data on binding affinities or inhibition constants would typically be derived from experimental studies in pharmacology .
The physical properties of [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride include:
Chemical properties include stability under normal conditions but may decompose under extreme pH or temperature conditions .
[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride has potential applications in various scientific fields:
The [2-(Azepan-1-yl)pyridin-4-yl]methanamine scaffold incorporates three critical structural elements essential for effective GPCR modulation: a basic nitrogen atom, lipophilic domains, and spatial flexibility. The tertiary nitrogen within the azepane ring serves as a crucial proton acceptor, mimicking endogenous amine neurotransmitters and enabling salt bridge formation with a conserved aspartate residue (Asp³.³²) in transmembrane helix 3 (TM3) of Class A GPCRs [5]. This interaction anchors the ligand within the orthosteric binding pocket, a feature observed across diverse GPCR targets including dopamine, serotonin, and histamine receptors. Molecular dynamics simulations of related azepane derivatives bound to adenosine receptors (A₂AR) demonstrate that the seven-membered ring's conformational flexibility facilitates adaptive binding to both active and inactive receptor states—a valuable property for designing functionally selective ligands [5].
The pyridine-4-ylmethanamine extension provides a spatially distinct pharmacophoric element that can engage secondary binding pockets. Hybridization strategies, as demonstrated in benzhydrylpiperazine-based dopamine D₃ receptor ligands, show that connecting privileged fragments via optimized spacer lengths (typically 3-4 methylene units) enhances both affinity and selectivity [3]. For [2-(Azepan-1-yl)pyridin-4-yl]methanamine, the methylene bridge between the pyridine and primary amine allows for rotational freedom, enabling optimal interactions with extracellular loop residues or allosteric sites.
Structural Motif | GPCR Interaction Role | Observed Effects in Analogues |
---|---|---|
Azepane tertiary nitrogen | Salt bridge with conserved Asp in TM3 | 10-100× affinity gain in monoamine transporter inhibitors [1] |
Pyridin-4-yl ring | π-π stacking with aromatic residues in ECL2/TM6 | Enhanced subtype selectivity in D3 vs. D2 receptors [3] |
Methylene spacer (─CH₂─) | Distance optimization between pharmacophoric elements | Optimal 4-atom chain length for D3R affinity (Ki < 1 nM) [3] |
Primary amine terminus | Hydrogen bonding with Ser/Thr/Cys residues in TM5 | Improved ligand efficacy and signalling bias [5] |
Azepane-containing compounds exhibit remarkable versatility in modulating monoaminergic pathways, particularly those involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters and receptors. N-Benzylated bicyclic azepanes demonstrate potent inhibition of monoamine transporters, with IC₅₀ values < 100 nM for norepinephrine (NET) and dopamine (DAT) transporters, coupled with σ-1 receptor affinity (IC₅₀ ≈ 110 nM) [1]. This polypharmacological profile suggests potential applications in neuropsychiatric disorders where multiple neurotransmitter systems are dysregulated, such as depression, substance use disorders, and Parkinson's disease-related dyskinesias.
The conformational adaptability of the azepane ring enables differential engagement with structurally related transporters. For instance, (R,R)-configured N-benzylated azepanes exhibit stereoselective uptake inhibition of NE and DA in PC-12 cells, attributed to optimal spatial matching within the transporter substrate binding pockets [1]. This stereospecificity underscores the importance of the azepane ring's three-dimensional configuration in biological activity. Furthermore, azepane-containing ligands like those targeting neurotensin receptor 1 (NTR1) benefit from proximity-assisted screening approaches, where engineered class A/B GPCR chimeras enhance detection sensitivity for weak binders by >20-fold [6]. This technique is particularly valuable for characterizing the neurotransmitter modulatory effects of [2-(Azepan-1-yl)pyridin-4-yl]methanamine derivatives that may exhibit low micromolar affinities individually but achieve therapeutic relevance through synergistic polypharmacology.
Target System | Biological Activity | Potency Range (Azepane Analogues) | Therapeutic Implications |
---|---|---|---|
Monoamine transporters (NET/DAT) | Reuptake inhibition | IC₅₀: 15-100 nM [1] | Antidepressant, psychostimulant effects |
σ-1 Receptors | Allosteric modulation | IC₅₀: 110-350 nM [1] | Neuroprotection, modulation of opioid efficacy |
Dopamine D3 receptors | Selective antagonism | Ki: 0.3-12 nM [3] | Addiction, Parkinson's disease therapeutics |
CRF1R-NTR1 hybrids | Proximity-enhanced activation | 20× activity amplification [6] | Detection of weak binders for PAH, neurodegenerative disorders |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0